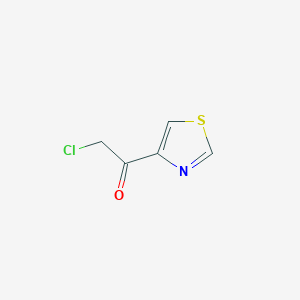

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one

Übersicht

Beschreibung

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of thiazole derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(1,3-thiazol-4-yl)ethan-1-one derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. Studies suggest mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of the thiazole moiety is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes involved in inflammatory processes, suggesting potential applications in pain management and treatment of inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Research conducted on the antiproliferative effects of thiazole derivatives highlighted that this compound showed effective cytotoxicity against MCF-7 cells with IC50 values indicating strong potential for further development as an anticancer drug .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies.

1-(1,3-thiazol-4-yl)ethan-1-one: Lacks the chlorine atom but shares the thiazole core.

Uniqueness

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to the presence of both the thiazole ring and the chloroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound has shown potential in various biochemical applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Enzyme Interactions

This compound interacts with several enzymes, particularly those involved in oxidative stress responses. Notably, it has been shown to modulate the activity of:

- Superoxide Dismutase

- Catalase

These interactions can either inhibit or activate enzyme functions based on the cellular context, significantly affecting metabolic pathways and cellular health.

Cellular Effects

The compound influences various cellular processes, particularly apoptosis and cell proliferation:

- Apoptosis Activation : It activates the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death.

- Cell Proliferation Inhibition : It inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound primarily acts through covalent modification of cysteine residues in proteins. This modification can lead to:

- Enzyme Inhibition : Key metabolic enzymes are inactivated.

- Gene Expression Changes : The compound can interact with transcription factors, altering their activity and influencing gene expression patterns.

Subcellular Localization

The compound is predominantly localized in the cytoplasm and mitochondria. This localization is essential for its interaction with metabolic enzymes and signaling proteins, guided by specific targeting signals and post-translational modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been evaluated through:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Exhibits antifungal properties in vitro |

These findings suggest its potential application in developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated anticancer properties through its ability to induce apoptosis in cancer cells. Studies have shown that:

- Cell Lines Tested : Various cancer cell lines have been used to evaluate its effectiveness.

- Mechanism of Action : The activation of apoptotic pathways leads to reduced viability in cancerous cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory markers and pathways, making it a potential candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of this compound against common bacterial strains. Results indicated:

- Inhibition Zones : Significant inhibition zones were observed against both Staphylococcus aureus and Escherichia coli.

This suggests strong potential for clinical applications in treating infections caused by these pathogens.

Case Study 2: Anticancer Research

In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 18 |

These findings indicate that this compound effectively reduces cell viability across multiple cancer types .

Eigenschaften

IUPAC Name |

2-chloro-1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKGGJOSMCYANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.